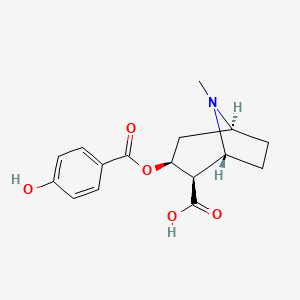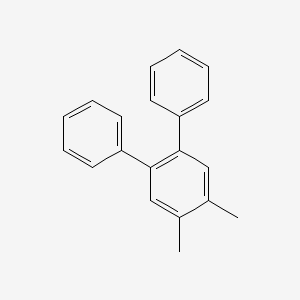
4',5'-dimethyl-1,1':2',1''-terphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4',5'-dimethyl-1,1'2',1''-terphenyl: is an organic compound with the molecular formula C20H18 It is a derivative of benzene, where two methyl groups and two phenyl groups are substituted at the 1,2 and 4,5 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4',5'-dimethyl-1,1':2',1''-terphenyl can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 4',5'-dimethyl-1,1':2',1''-terphenyl undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Reduced derivatives with fewer double bonds.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4',5'-dimethyl-1,1':2',1''-terphenyl has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4',5'-dimethyl-1,1':2',1''-terphenyl involves its interaction with various molecular targets and pathways. The compound can participate in electrophilic aromatic substitution reactions, where it acts as a nucleophile, attacking electrophilic centers on other molecules . This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparaison Avec Des Composés Similaires
- 1,4-Dimethyl-2,5-diphenylbenzene
- 2,5-Dimethyl-1,4-diphenylbenzene
- 1,2,4,5-Tetramethylbenzene
Comparison: 4',5'-dimethyl-1,1':2',1''-terphenyl is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity in electrophilic aromatic substitution reactions and possess distinct electronic and steric effects .
Propriétés
Formule moléculaire |
C20H18 |
|---|---|
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
1,2-dimethyl-4,5-diphenylbenzene |
InChI |
InChI=1S/C20H18/c1-15-13-19(17-9-5-3-6-10-17)20(14-16(15)2)18-11-7-4-8-12-18/h3-14H,1-2H3 |
Clé InChI |
BLBZZPCIIHJPDC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


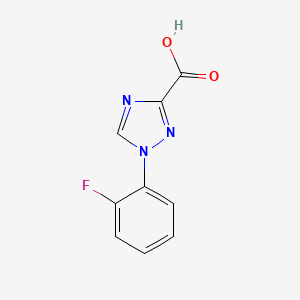





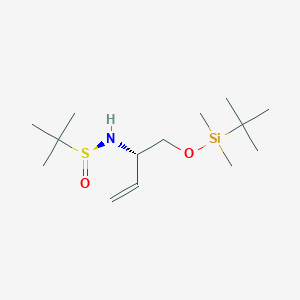

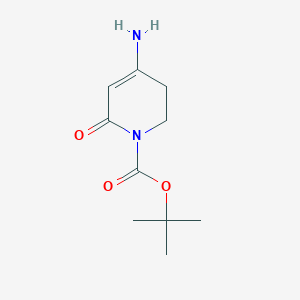
![5-Benzyl 1-(tert-butyl) tetrahydro-1H-pyrrolo[3,4-c]isoxazole-1,5(3H)-dicarboxylate](/img/structure/B1511315.png)
![1,1'-[(1E)-1,2-Difluoro-1,2-ethenediyl]bis[4-chlorobenzene]](/img/structure/B1511340.png)
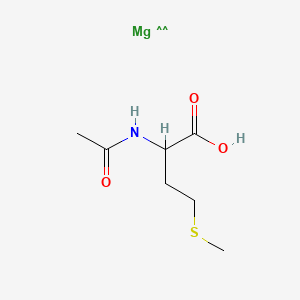
![Trans-Tert-Butyl-4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate](/img/structure/B1511358.png)
